molecular formula C17H18N2O3 B12112125 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide CAS No. 302549-94-6

2-{[(4-Ethylphenoxy)acetyl]amino}benzamide

Cat. No.: B12112125
CAS No.: 302549-94-6
M. Wt: 298.34 g/mol
InChI Key: VNQQFIDMIPHKLM-UHFFFAOYSA-N
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Description

2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure, which is substituted with an ethylphenoxy group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide typically involves a multi-step process:

    Formation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-ethylphenoxyacetic acid is then acetylated using acetic anhydride to form 4-ethylphenoxyacetyl chloride.

    Amidation: The final step involves the reaction of 4-ethylphenoxyacetyl chloride with 2-aminobenzamide in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, where nucleophiles like amines or thiols can replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and phenoxy functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be modified to enhance biological activity and selectivity towards specific targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methylphenoxy)acetyl]amino}benzamide
  • 2-{[(4-Chlorophenoxy)acetyl]amino}benzamide
  • 2-{[(4-Fluorophenoxy)acetyl]amino}benzamide

Uniqueness

Compared to similar compounds, 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is unique due to the presence of the ethyl group, which can influence its hydrophobicity and steric interactions. This can result in different biological activities and chemical reactivities, making it a valuable compound for diverse applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological interactions, and potential therapeutic applications.

Properties

CAS No.

302549-94-6

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[[2-(4-ethylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C17H18N2O3/c1-2-12-7-9-13(10-8-12)22-11-16(20)19-15-6-4-3-5-14(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20)

InChI Key

VNQQFIDMIPHKLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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